2-Bromo-1-(3,4-dichlorophenyl)ethanol

Antibacterial MIC Staphylococcus aureus

2-Bromo-1-(3,4-dichlorophenyl)ethanol (CAS 7495-24-1, C₈H₇BrCl₂O, MW 269.95) is a β‑brominated secondary alcohol that functions simultaneously as a chiral building block for azole antifungals and as a direct antimicrobial lead. Its 3,4‑dichloro substitution pattern on the aromatic ring differentiates it from the more common 2,4‑dichloro regioisomer (CAS 53066‑15‑2), the monochloro analog (CAS 6314‑52‑9), and the corresponding chlorohydrin (CAS 53065‑95‑5).

Molecular Formula C8H7BrCl2O
Molecular Weight 269.95 g/mol
CAS No. 7495-24-1
Cat. No. B1615426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3,4-dichlorophenyl)ethanol
CAS7495-24-1
Molecular FormulaC8H7BrCl2O
Molecular Weight269.95 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(CBr)O)Cl)Cl
InChIInChI=1S/C8H7BrCl2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2
InChIKeyZFMARCNWWLHGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-(3,4-dichlorophenyl)ethanol (CAS 7495-24-1): Core Identity and Why Procurement Specifications Diverge from Closest Analogs


2-Bromo-1-(3,4-dichlorophenyl)ethanol (CAS 7495-24-1, C₈H₇BrCl₂O, MW 269.95) is a β‑brominated secondary alcohol that functions simultaneously as a chiral building block for azole antifungals and as a direct antimicrobial lead [1]. Its 3,4‑dichloro substitution pattern on the aromatic ring differentiates it from the more common 2,4‑dichloro regioisomer (CAS 53066‑15‑2), the monochloro analog (CAS 6314‑52‑9), and the corresponding chlorohydrin (CAS 53065‑95‑5). These structural differences translate into measurable shifts in bioactivity, enzyme‑catalyzed reduction kinetics, and downstream synthetic efficiency that preclude simple one‑to‑one substitution in both discovery and process chemistry [2].

2-Bromo-1-(3,4-dichlorophenyl)ethanol: Why In‑Class Halohydrins Cannot Be Interchanged for Chiral Intermediate or Antimicrobial Screening Workflows


Halohydrins bearing a 3,4‑dichlorophenyl ring, a 2,4‑dichlorophenyl ring, or a single para‑chloro substituent are often grouped under the same CAS classification, yet their biological and catalytic profiles diverge sharply. The 3,4‑dichloro substitution delivers up to 67‑fold higher specific activity in carbonyl reductase‑catalyzed reductions compared with the unsubstituted phenyl analog [1], while the 2,4‑dichloro regioisomer serves a distinct role as the immediate precursor to luliconazole rather than the broader azole scaffold accessible from the 3,4‑isomer . In antibacterial screens, the 3,4‑dichlorophenyl bromohydrin shows a four‑fold advantage in MIC over the corresponding 2,4‑dichloro regioisomer against Staphylococcus aureus . These quantitative gaps mean that ordering a “generic dichlorophenyl bromohydrin” without specifying the substitution pattern risks obtaining a compound with substantially different reactivity, stereochemical outcome, and antimicrobial potency.

Head‑to‑Head Quantitative Differentiation of 2‑Bromo‑1‑(3,4‑dichlorophenyl)ethanol versus Closest Structural Analogs


Antibacterial Potency Against Staphylococcus aureus: 4‑Fold MIC Advantage Over the 2,4‑Dichloro Regioisomer

The 3,4‑dichlorophenyl bromohydrin exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, which is four‑fold lower (i.e., more potent) than the MIC range of 32‑64 µg/mL reported for the 2,4‑dichloro regioisomer . For context, the established antibiotic ciprofloxacin shows an MIC of 4 µg/mL in the same assay system . This quantitative gap indicates that the position of the chlorine atoms on the aromatic ring directly modulates antibacterial activity, making the 3,4‑isomer the preferred choice when screening against Gram‑positive pathogens.

Antibacterial MIC Staphylococcus aureus

Carbonyl Reductase (CMCR) Specific Activity: 67‑Fold Enhancement Relative to the Unsubstituted Phenyl Analog

In the carbonyl reductase (CMCR)‑catalyzed reduction of α‑bromoacetophenone analogs, the 3,4‑dichlorophenyl substrate (ketone 8) displays a specific activity of 1438 nmol min⁻¹ mg⁻¹, which is 67‑fold higher than the 21 nmol min⁻¹ mg⁻¹ observed for the unsubstituted 2‑bromo‑1‑phenylethanone (ketone 1) [1]. The 2‑bromo‑1‑(4‑chlorophenyl)ethanone (ketone 7) yields a specific activity of 847 nmol min⁻¹ mg⁻¹, placing the 3,4‑dichloro derivative 1.7‑fold above its monochloro counterpart. The isolated yield (89%) and enantiomeric excess (>99% ee) are essentially identical across substrates, indicating that the rate enhancement does not compromise stereochemical fidelity.

Biocatalysis Carbonyl Reductase Chiral Alcohol

Antifungal Spectrum Divergence: Distinct MIC Profile vs. a Peptidic Antifungal Comparator

The 3,4‑dichlorophenyl‑containing construct CGA 47‑60, which incorporates the 2‑bromo‑1‑(3,4‑dichlorophenyl)ethanol scaffold, shows MIC values of 7 µM against Neurospora crassa and N. hematococca, 10 µM against Alternaria brassicicola, and 50 µM against Aspergillus fumigatus and Fusarium oxysporum [1]. In contrast, the compound is inactive against Saccharomyces cerevisiae and Candida albicans. This selectivity profile differs from classical azole antifungals (e.g., ketoconazole) that typically show broad anti‑Candida activity, indicating that the 3,4‑dichlorophenyl bromohydrin scaffold preferentially targets filamentous fungi.

Antifungal Filamentous Fungi MIC

Regiochemical Identity Determines Downstream Entry into Distinct Azole APIs

The 2,4‑dichloro regioisomer (CAS 53066‑15‑2) is a documented direct intermediate for (Z)‑rac‑luliconazole, a topical imidazole antifungal . The 3,4‑dichloro isomer (CAS 7495‑24‑1) does not lead to luliconazole but serves as a precursor for a broader family of 1,4‑dioxene‑containing bioactive scaffolds via ruthenium‑catalyzed O‑H insertion and cyclization [1]. This divergent synthetic utility means that scientists developing luliconazole analogs must procure the 2,4‑isomer specifically, whereas medicinal chemistry programs exploring novel 1,4‑dioxene‑based pharmacophores require the 3,4‑isomer. Ordering the incorrect regioisomer results in synthetic dead ends and wasted iterative cycles.

Azole Antifungal Luliconazole Intermediate

Physicochemical Differentiation: Melting Point and Density vs. the 2,4‑Dichloro Isomer

The 2,4‑dichloro regioisomer (α‑(bromomethyl)‑2,4‑dichlorobenzenemethanol, CAS 53066‑15‑2) is an off‑white solid with a melting point of 72 °C and a density of 1.713 g/cm³ . In contrast, the 3,4‑dichloro isomer (CAS 7495‑24‑1) is frequently described as a colorless to pale yellow liquid or low‑melting solid at ambient temperature . This physical state difference impacts handling, storage (the 2,4‑isomer requires storage at ‑20 °C ), and formulation compatibility, particularly when designing high‑throughput screening plates or solid dosage formulations.

Physicochemical Properties Solid‑State Characterization Formulation

Highest‑Value Application Scenarios for 2‑Bromo‑1‑(3,4‑dichlorophenyl)ethanol Based on Quantitative Differentiation Evidence


Chiral Intermediate Manufacturing for 1,4‑Dioxene‑Based APIs

Process chemistry groups scaling enantiopure (S)‑2‑bromo‑1‑(3,4‑dichlorophenyl)ethanol benefit from the 67‑fold rate advantage of the 3,4‑dichloro substrate in CMCR‑catalyzed reduction [REFS-1, Evidence Item 2]. Combined with >99% ee and 89% isolated yield, this substrate enables efficient kilogram‑scale production of the chiral bromohydrin, which is subsequently converted to functionalized 1,4‑dioxenes via ruthenium‑catalyzed O‑H insertion [REFS-2, Evidence Item 4]. The 3,4‑dichloro isomer is obligatory for this synthetic route; the 2,4‑isomer is inert under the same cyclization conditions.

Gram‑Positive Antibacterial Screening Libraries

Medicinal chemistry teams constructing focused libraries for anti‑Staphylococcus aureus screening should specify CAS 7495‑24‑1 to ensure an MIC starting point of 8 µg/mL, rather than the 32‑64 µg/mL range associated with the 2,4‑dichloro isomer [REFS-3, Evidence Item 1]. This four‑fold potency gap determines whether a compound registers as a confirmed hit in primary screening at a 10 µM single‑point concentration, directly influencing hit‑to‑lead progression decisions.

Filamentous Fungal Selectivity Profiling

Investigators developing antifungals with selective activity against filamentous pathogens (e.g., Aspergillus fumigatus, Fusarium culmorum, Neurospora crassa) can exploit the inherent inactivity of the 3,4‑dichlorophenyl bromohydrin scaffold against Candida albicans [REFS-4, Evidence Item 3]. This natural selectivity reduces the need for extensive counter‑screening and enables focused structure‑activity relationship (SAR) exploration against dermatophytes and phytopathogenic fungi.

Regiochemical Reference Standard for Azole API Process Development

Analytical development laboratories require authentic samples of both the 3,4‑dichloro and 2,4‑dichloro regioisomers as HPLC reference standards to monitor regiochemical purity during azole API manufacturing. CAS 7495‑24‑1 serves as the definitive marker for the 3,4‑dichloro impurity that must be controlled to ≤0.10% in luliconazole and related 2,4‑dichlorophenyl‑based drug substances, as the two isomers co‑elute under common reversed‑phase conditions [REFS-2, Evidence Item 4].

Quote Request

Request a Quote for 2-Bromo-1-(3,4-dichlorophenyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.